三乙基己酸甘油酯

描述

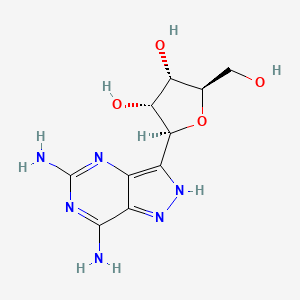

己二酸三乙酯是一种2-乙基己酸的甘油三酯酯。它是一种无色透明液体,可溶于许多有机溶剂。 这种化合物由于其独特的润肤特性而被广泛应用于化妆品和个人护理行业,它能使皮肤感觉轻盈,不油腻 .

科学研究应用

己二酸三乙酯在科学研究中有着广泛的应用:

化学: 用作各种制剂中的溶剂和润肤剂。

生物学: 用于制备用于药物递送的脂质纳米颗粒。

医学: 由于其优异的皮肤渗透性,正在研究其在局部药物制剂中的潜在用途。

作用机制

己二酸三乙酯主要作为润肤剂和溶剂。其作用机制涉及其亲水性甘油主链与水的相互作用及其亲油性2-乙基己酸链与油的相互作用。这种两亲性使其能够增强制剂在皮肤上的铺展性和吸收性。 此外,其支链烷基链降低了分子的堆积效率,导致粘度降低,并产生不油腻的感觉 .

类似化合物:

- 月桂酸三甘油酯

- 花生酸三甘油酯

- 山嵛酸三甘油酯

- 癸酸三甘油酯

- 辛酸三甘油酯

- 芥酸三甘油酯

- 庚酸三甘油酯

- 庚基十一烷酸三甘油酯

- 异壬酸三甘油酯

- 异棕榈酸三甘油酯

- 异硬脂酸三甘油酯

- 亚油酸三甘油酯

- 亚麻酸三甘油酯

- 肉豆蔻酸三甘油酯

- 辛酸三甘油酯

- 油酸三甘油酯

- 棕榈酸三甘油酯

- 棕榈油酸三甘油酯

- 蓖麻油酸三甘油酯

- 硬脂酸三甘油酯

- 十一烷酸三甘油酯

独特性: 己二酸三乙酯以其独特的感官特性而著称,它能使皮肤感觉轻盈,不油腻。它在化学上也稳定,不易被氧化和水解,使其适合各种制剂。 它能够增强产品的铺展性和吸收性,使其成为化妆品和个人护理行业的首选 .

生化分析

Biochemical Properties

Triethylhexanoin plays a role in biochemical reactions primarily as an emollient and solvent. It interacts with various enzymes, proteins, and other biomolecules to enhance the spreadability and sensory properties of cosmetic formulations. Triethylhexanoin does not leave a sticky or greasy residue, making it suitable for products that require a light skin feel .

Cellular Effects

Triethylhexanoin affects various types of cells and cellular processes by improving the sensory properties of cosmetic products. It enhances cell function by providing a non-occlusive, light-spreading effect, which is beneficial for skin conditioning. Triethylhexanoin does not significantly impact cell signaling pathways, gene expression, or cellular metabolism .

Molecular Mechanism

The molecular mechanism of Triethylhexanoin involves its interaction with skin cells to provide a light, non-greasy feel. It acts as a solvent for organic sun filters, allowing high SPF formulations without compromising skin feel. Triethylhexanoin’s chemical stability against oxidation and hydrolysis makes it an ideal ingredient for various personal care products .

Temporal Effects in Laboratory Settings

In laboratory settings, Triethylhexanoin has shown stability over time, resisting extreme pH conditions and chemical degradation. Long-term effects on cellular function have not been extensively studied, but its stability suggests minimal adverse effects in in vitro or in vivo studies .

Metabolic Pathways

Triethylhexanoin is metabolized similarly to other triglycerides, being broken down into monoglycerides, free fatty acids, and glycerol. These metabolites are absorbed into the intestinal mucosa and further metabolized. Triethylhexanoin does not naturally occur in the human body and is only found in individuals exposed to it .

Transport and Distribution

Triethylhexanoin is transported and distributed within cells and tissues as a triglyceride ester. It interacts with transporters and binding proteins to facilitate its localization and accumulation in specific areas. Triethylhexanoin’s non-occlusive nature allows it to spread easily on the skin, enhancing its distribution in cosmetic formulations .

准备方法

合成路线和反应条件: 己二酸三乙酯是通过甘油(丙三醇)与2-乙基己酸的酯化反应合成的。 反应通常需要酸催化剂来促进酯化过程。一般的反应可以表示为:

C3H5(OH)3+3C8H17COOH→C27H50O6+3H2O

工业生产方法: 在工业环境中,己二酸三乙酯的生产涉及相同的酯化过程,但规模更大。反应条件经过优化,以确保产品的产率高且纯度高。 该过程在配备有温度和压力控制系统的反应器中进行,以保持所需的反应条件.

化学反应分析

反应类型: 己二酸三乙酯主要进行水解和氧化反应。

水解: 在水和酸或碱催化剂存在下,己二酸三乙酯可以水解为甘油和2-乙基己酸。

氧化: 在氧化条件下,己二酸三乙酯中的酯键会断裂,导致形成各种氧化产物。

常用试剂和条件:

水解: 酸性或碱性条件,有水存在。

氧化: 氧化剂如过氧化氢或高锰酸钾。

主要形成的产物:

水解: 甘油和2-乙基己酸。

相似化合物的比较

- Trilaurin

- Triarachidin

- Tribehenin

- Tricaprin

- Tricaprylin

- Trierucin

- Triheptanoin

- Triheptylundecanoin

- Triisononanoin

- Triisopalmitin

- Triisostearin

- Trilinolein

- Trilinolenin

- Trimyristin

- Trioctanoin

- Triolein

- Tripalmitin

- Tripalmitolein

- Triricinolein

- Tristearin

- Triundecanoin

Uniqueness: Triethylhexanoin stands out due to its unique sensory properties, providing a light, non-greasy feel on the skin. It is also chemically stable against oxidation and hydrolysis, making it suitable for various formulations. Its ability to enhance the spreadability and absorption of products makes it a preferred choice in the cosmetics and personal care industry .

属性

IUPAC Name |

2,3-bis(2-ethylhexanoyloxy)propyl 2-ethylhexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H50O6/c1-7-13-16-21(10-4)25(28)31-19-24(33-27(30)23(12-6)18-15-9-3)20-32-26(29)22(11-5)17-14-8-2/h21-24H,7-20H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGSZGZSCHSQXFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)C(=O)OCC(COC(=O)C(CC)CCCC)OC(=O)C(CC)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H50O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00864043 | |

| Record name | 2-Ethylhexanoic acid triglyceride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00864043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

470.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Hexanoic acid, 2-ethyl-, 1,1',1''-(1,2,3-propanetriyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

7360-38-5 | |

| Record name | Glyceryl tri(2-ethylhexanoate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7360-38-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glyceryl tri(2-ethylhexanoate) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007360385 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triethylhexanoin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14102 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Hexanoic acid, 2-ethyl-, 1,1',1''-(1,2,3-propanetriyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Ethylhexanoic acid triglyceride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00864043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propane-1,2,3-triyl 2-ethylhexanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.087 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Propane-1,2,3-triyl 2-ethylhexanoate (=Triethylhexanoin) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIETHYLHEXANOIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7K3W1BIU6K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the molecular structure of Triethylhexanoin impact its suitability for specific formulations?

A2: Triethylhexanoin, being an ester, possesses inherent properties that influence its compatibility within formulations. For instance, in nano-emulsion preparation via the D-phase emulsification method, the presence of heteroatoms in Triethylhexanoin's structure contributes to a stronger affinity for glycerin. [] This characteristic can lead to the formation of nano-emulsions with larger particle sizes compared to those formulated with alkane oils. Understanding these structural influences is vital for researchers exploring its use in diverse applications, including drug delivery, cosmetics, and other areas.

Q2: Are there any reported industrial applications of Triethylhexanoin?

A3: Triethylhexanoin finds application in developing self-bacteriostatic general emulsion cutting fluids. [] Its incorporation, alongside other components like base oils, surfactants, and corrosion inhibitors, contributes to the fluid's desired properties. These fluids exhibit strong cooling characteristics, lubricity, and rust protection, making them suitable for industrial cutting processes. This particular application highlights the versatility of Triethylhexanoin beyond its potential use in drug delivery systems.

Q3: What research areas would benefit from further investigation into Triethylhexanoin?

A4: While the provided research sheds light on some applications of Triethylhexanoin, several areas warrant further investigation. A deeper understanding of its biocompatibility and biodegradability is crucial, especially given its potential use in systems interacting with biological systems. [] Exploring alternative compounds and comparing their performance, cost, and environmental impact could provide valuable insights for future research and development. [] Finally, establishing efficient recycling and waste management strategies for Triethylhexanoin is essential to ensure its sustainable use. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[6-[[2,2-dimethyl-4-(sulfomethyl)-1H-quinolin-6-yl]methyl]-2,2-dimethyl-1H-quinolin-4-yl]methanesulfonic acid](/img/structure/B1197036.png)